molecular formula C31H50O4 B1253920 Methyl maslinate

Methyl maslinate

Cat. No.: B1253920
M. Wt: 486.7 g/mol
InChI Key: OTDUGESKRJHFHR-SUXCAEKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl maslinate, also known as this compound, is a natural pentacyclic triterpene ester derived from maslinic acid. Maslinic acid is primarily found in the waxy skin of olives and other plants. This compound has garnered significant attention due to its diverse biological activities, including antitumor, antidiabetic, antioxidant, and cardioprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl maslinate can be synthesized through the esterification of maslinic acid with methanol in the presence of an acid catalyst. A common method involves the use of sulfuric acid or hydrochloric acid as the catalyst. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete esterification .

Industrial Production Methods

Industrial production of maslinic acid methyl ester often involves the extraction of maslinic acid from olive pomace, followed by its esterification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure maslinic acid. The esterification step is then performed using methanol and an acid catalyst under controlled conditions to produce maslinic acid methyl ester in large quantities .

Chemical Reactions Analysis

Types of Reactions

Methyl maslinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl maslinate has a wide range of scientific research applications:

Mechanism of Action

Methyl maslinate exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Methyl maslinate is unique among triterpenoids due to its diverse biological activities and safety profile. Similar compounds include:

    Oleanolic Acid: Another pentacyclic triterpene with similar antitumor and antioxidant properties.

    Ursolic Acid: Known for its anti-inflammatory and anticancer activities.

    Betulinic Acid: Exhibits antitumor and antiviral properties.

Properties

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

methyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C31H50O4/c1-26(2)13-15-31(25(34)35-8)16-14-29(6)19(20(31)17-26)9-10-23-28(5)18-21(32)24(33)27(3,4)22(28)11-12-30(23,29)7/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1

InChI Key

OTDUGESKRJHFHR-SUXCAEKLSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@H]([C@@H](C3(C)C)O)O)C

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C

Synonyms

2alpha,3beta-dihydroxyolean-12-en-28-oic acid methyl ester
crategolic acid methyl ester
maslinic acid methyl ester
methyl maslinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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